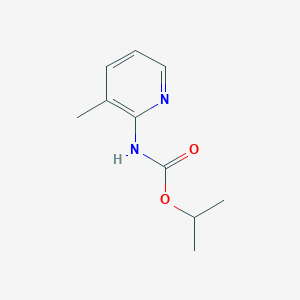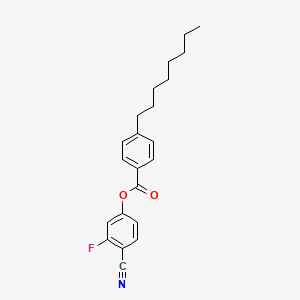
4-Cyano-3-fluorophenyl 4-octylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-3-fluorophenyl 4-octylbenzoate is an organic compound that belongs to the class of liquid crystals. These compounds are known for their unique properties, which make them useful in various applications, particularly in display technologies. The structure of this compound consists of a phenyl ring substituted with cyano and fluoro groups, and an octylbenzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-fluorophenyl 4-octylbenzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-3-fluorophenyl 4-octylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
4-Cyano-3-fluorophenyl 4-octylbenzoate has several scientific research applications:
Chemistry: Used as a model compound in the study of liquid crystal behavior and phase transitions.
Biology: Investigated for its potential use in biosensors and bioimaging due to its unique optical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in the production of advanced display technologies, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).
Mécanisme D'action
The mechanism of action of 4-Cyano-3-fluorophenyl 4-octylbenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound interacts with specific receptors or enzymes, altering their activity.
Pathways Involved: The interaction may trigger a cascade of biochemical reactions, leading to the desired effect. For example, in display technologies, the alignment of liquid crystal molecules in response to an electric field is a key mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Similar structure but with a shorter alkyl chain.
4-Cyano-3-fluorophenyl 4-butylbenzoate: Another similar compound with an even shorter alkyl chain.
Uniqueness
4-Cyano-3-fluorophenyl 4-octylbenzoate is unique due to its longer alkyl chain, which can influence its liquid crystal properties and phase behavior. This makes it particularly suitable for specific applications in advanced display technologies where longer alkyl chains are preferred for better alignment and stability.
Propriétés
Numéro CAS |
94611-12-8 |
|---|---|
Formule moléculaire |
C22H24FNO2 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(4-cyano-3-fluorophenyl) 4-octylbenzoate |
InChI |
InChI=1S/C22H24FNO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)22(25)26-20-14-13-19(16-24)21(23)15-20/h9-15H,2-8H2,1H3 |
Clé InChI |
KTWNGGAAPLBCOR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




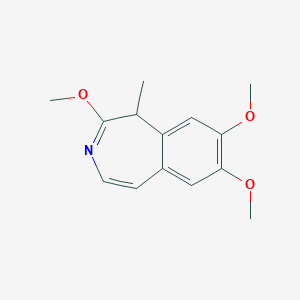
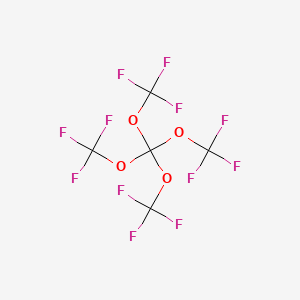

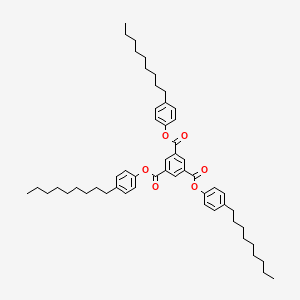

![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
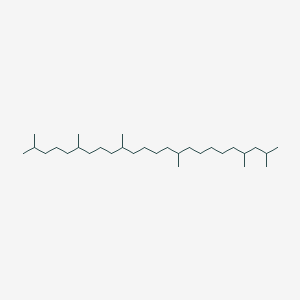


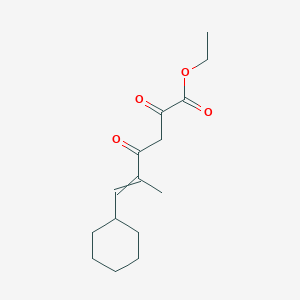
stannane](/img/structure/B14351820.png)
